

Technical Guide: 2-Chloro-4-phenylpyridine

(CAS No. 42260-39-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-phenylpyridine

Cat. No.: B1303126

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylpyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of a variety of organic molecules. Its structural motif is of significant interest in medicinal chemistry and materials science. This technical guide provides a summary of the available experimental and computed data for **2-Chloro-4-phenylpyridine**, along with a representative synthesis protocol and general experimental workflows relevant to its potential applications.

Chemical and Physical Properties

Quantitative experimental data for **2-Chloro-4-phenylpyridine** is not readily available in the public domain. The following tables summarize its basic chemical identifiers and computed physical properties. For comparative purposes, experimental data for the closely related compound, 4-Phenylpyridine, is also provided.

Table 1: Chemical Identification of 2-Chloro-4-phenylpyridine

Identifier	Value	Reference
CAS Number	42260-39-9	[1] [2]
Molecular Formula	C ₁₁ H ₈ ClN	[1] [2] [3]
Molecular Weight	189.64 g/mol	[1] [2] [3]
IUPAC Name	2-chloro-4-phenylpyridine	[1]
Synonyms	Pyridine, 2-chloro-4-phenyl-	[2]
Canonical SMILES	C1=CC=C(C=C1)C2=CC(=NC=C2)Cl	[1]
InChI Key	MROTUXXYBNRZSG-UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties of 2-Chloro-4-phenylpyridine

Property	Value	Reference
XLogP3	3.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Exact Mass	189.034527 g/mol	[1]
Monoisotopic Mass	189.034527 g/mol	[1]
Topological Polar Surface Area	12.9 Å ²	[1]
Heavy Atom Count	13	[1]
Formal Charge	0	[1]
Complexity	194	[1]

Table 3: Experimental Properties of 4-Phenylpyridine (CAS No. 939-23-1) for Comparison

Property	Value
Physical Description	Light brown crystalline solid
Boiling Point	274-275 °C
Melting Point	69-73 °C

Spectroscopic Data

Detailed experimental spectra for **2-Chloro-4-phenylpyridine** are not widely published. However, GC-MS data is noted as being available.[\[1\]](#) Researchers should refer to spectral databases or perform their own analysis for detailed characterization.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **2-Chloro-4-phenylpyridine** can be achieved via a Suzuki-Miyaura cross-coupling reaction between a chloropyridine and a phenylboronic acid derivative. The following is a representative protocol adapted from procedures for similar compounds.[\[4\]](#)[\[5\]](#)

Reaction:

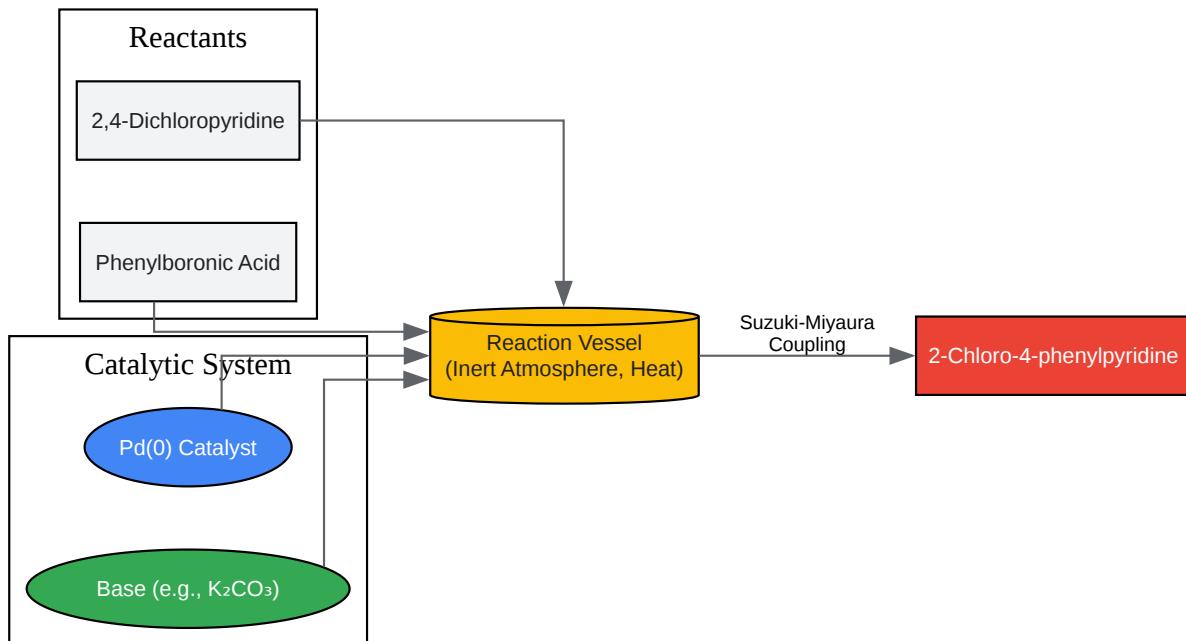
Materials and Reagents:

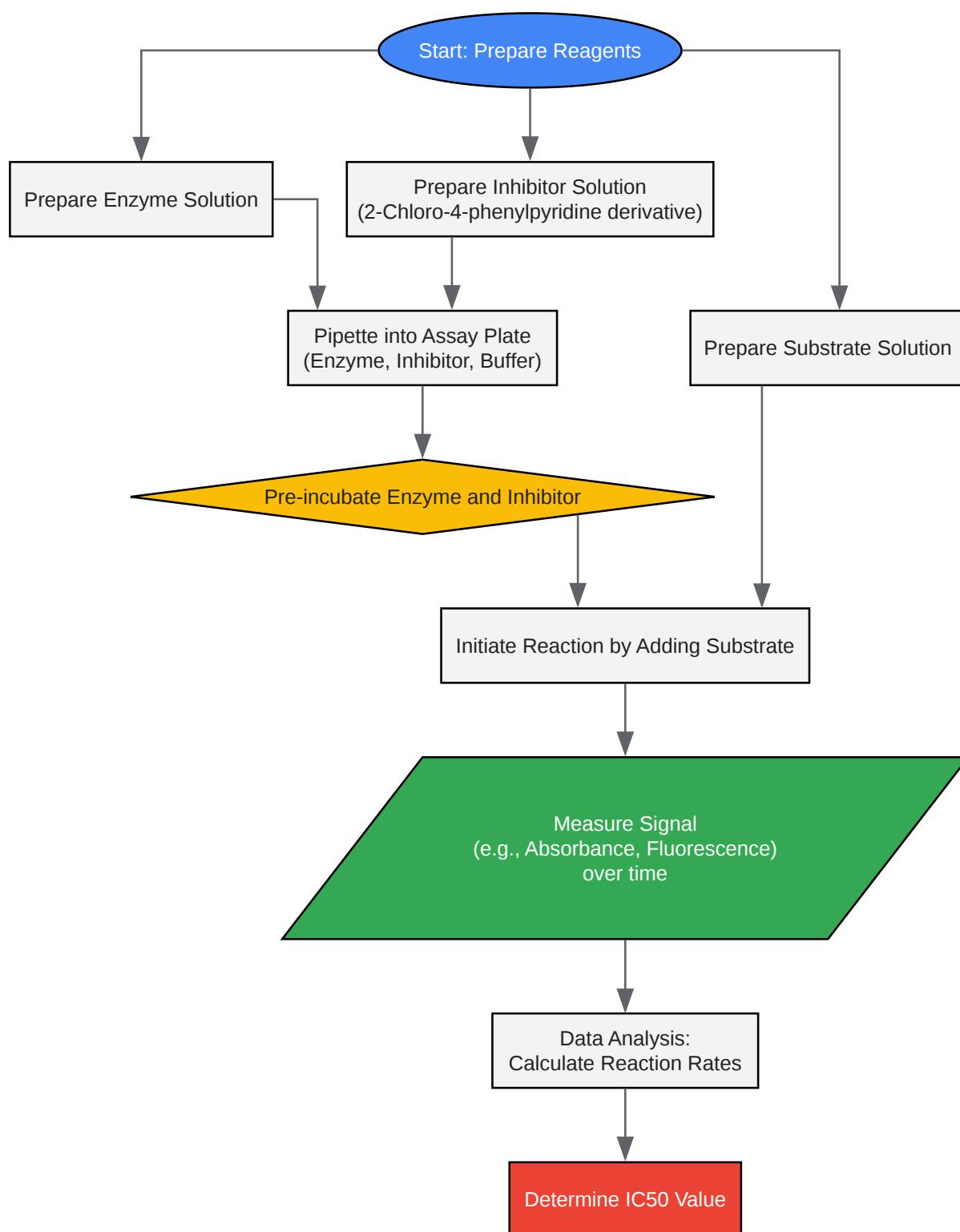
- 2,4-Dichloropyridine
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)

- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Experimental Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Sparge the mixture with the inert gas for 15-20 minutes.
- Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.
- Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.
- Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.


Biological Activity and Potential Applications


While specific quantitative biological data for **2-Chloro-4-phenylpyridine** is limited in publicly accessible literature, the 2-phenylpyridine scaffold is a recognized privileged structure in drug discovery. Derivatives of **2-Chloro-4-phenylpyridine** have been investigated for various therapeutic applications.


- Anticancer Activity: The 2-phenylpyridine core is found in compounds designed as inhibitors of protein kinases, such as Src and Abl, which are implicated in cancer signaling pathways. [6] Additionally, certain chlorophenyl pyridine derivatives have shown cytotoxic activity against various human cancer cell lines, with some acting as topoisomerase II inhibitors.[6]
- Anti-inflammatory Activity: Phenylpyridine derivatives have been explored as potential anti-inflammatory agents. The mechanism of action for some of these compounds is thought to involve the modulation of pro-inflammatory cytokine production.
- Insecticidal Activity: Novel 2-phenylpyridine derivatives have been synthesized and shown to exhibit insecticidal properties.[7]

Experimental Workflows and Signaling Pathways

Given the role of **2-Chloro-4-phenylpyridine** as a synthetic intermediate for biologically active molecules, the following diagrams illustrate relevant experimental and conceptual workflows.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-phenylpyridine | C11H8ClN | CID 2762842 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against *Mythimna separata*, *Aphis craccivora*, and *Tetranychus cinnabarinus* | MDPI [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-phenylpyridine (CAS No. 42260-39-9)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1303126#cas-number-42260-39-9-experimental-data\]](https://www.benchchem.com/product/b1303126#cas-number-42260-39-9-experimental-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com